molecular formula C17H18BrNO3S B2594912 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide CAS No. 2034325-72-7

2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide

Cat. No.: B2594912
CAS No.: 2034325-72-7
M. Wt: 396.3
InChI Key: WAVGOKKWOQUUIE-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the oxan-4-yl group under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide .

Scientific Research Applications

2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the thiophene ring may enhance its binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxy-N-[4-(thiophen-3-yl)oxan-4-yl]benzamide: Similar structure but with a different position of the thiophene ring.

    2-bromo-5-methoxy-N-[4-(furan-2-yl)oxan-4-yl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-bromo-5-methoxy-N-[4-(pyridin-2-yl)oxan-4-yl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(4-thiophen-2-yloxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)16(20)19-17(6-8-22-9-7-17)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVGOKKWOQUUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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